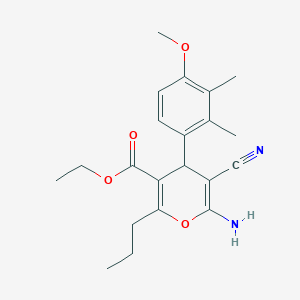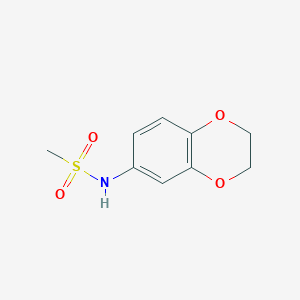![molecular formula C19H18N4O5S2 B5137285 METHYL 2-[2-({2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETYL}OXY)ACETAMIDO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE](/img/structure/B5137285.png)
METHYL 2-[2-({2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETYL}OXY)ACETAMIDO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
METHYL 2-[2-({2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETYL}OXY)ACETAMIDO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a benzothiazole ring, a pyrimidine ring, and several functional groups that contribute to its reactivity and utility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[2-({2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETYL}OXY)ACETAMIDO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4,6-dimethylpyrimidine-2-thiol with acetic anhydride to form an acetylated intermediate. This intermediate is then reacted with methyl 2-amino-1,3-benzothiazole-6-carboxylate under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
METHYL 2-[2-({2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETYL}OXY)ACETAMIDO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring or the pyrimidine ring, depending on the reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
科学的研究の応用
METHYL 2-[2-({2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETYL}OXY)ACETAMIDO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
作用機序
The mechanism of action of METHYL 2-[2-({2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETYL}OXY)ACETAMIDO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by interfering with substrate binding. Additionally, it may modulate signaling pathways by interacting with receptors or other cellular components .
類似化合物との比較
Similar Compounds
Sulfometuron-methyl: A sulfonylurea herbicide with a similar pyrimidine structure.
Methyl 2-[(4,6-dimethylpyrimidin-2-yl)oxy]benzoate: Another compound with a pyrimidine ring and similar functional groups.
Uniqueness
METHYL 2-[2-({2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETYL}OXY)ACETAMIDO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE is unique due to its combination of a benzothiazole ring and a pyrimidine ring, which imparts distinct chemical properties and reactivity. This structural uniqueness makes it valuable for specific applications in research and industry .
特性
IUPAC Name |
methyl 2-[[2-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetyl]oxyacetyl]amino]-1,3-benzothiazole-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O5S2/c1-10-6-11(2)21-18(20-10)29-9-16(25)28-8-15(24)23-19-22-13-5-4-12(17(26)27-3)7-14(13)30-19/h4-7H,8-9H2,1-3H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOQOTXRVLIXJDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)OCC(=O)NC2=NC3=C(S2)C=C(C=C3)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-benzyl-8-(2-chloro-6-fluorobenzyl)-3-(2-pyridinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5137210.png)
![1'-[2,5-dioxo-1-(2-phenylethyl)-3-pyrrolidinyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B5137217.png)
![2-(2-fluorophenyl)-N-[2-[(5-methylfuran-2-yl)methyl]-3,4-dihydro-1H-isoquinolin-7-yl]acetamide](/img/structure/B5137218.png)
![ethyl 4-[[2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]acetyl]amino]benzoate](/img/structure/B5137237.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-{4-[(ethylamino)sulfonyl]phenyl}propanamide](/img/structure/B5137239.png)

![5-[(4-acetylphenoxy)methyl]-N-cyclohexyl-3-isoxazolecarboxamide](/img/structure/B5137268.png)
![N-cyclopropyl-4-methoxy-2-({1-[(3-methyl-2-thienyl)methyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5137278.png)
![3-({[(2-Iodophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B5137280.png)
![N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide](/img/structure/B5137281.png)


![2-chloro-5-(5-{[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5137300.png)
